Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate
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Overview
Description
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13IO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with iodine and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate typically involves the iodination of 3,4-dimethoxyphenylacetic acid followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated acid is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups and the aromatic ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It can be used to study the effects of iodine-substituted compounds on biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and the iodine atom can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate
- Methyl 2-(2-chloro-3,4-dimethoxyphenyl)acetate
- Methyl 2-(2-fluoro-3,4-dimethoxyphenyl)acetate
Uniqueness
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is unique due to the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated analogs. The iodine atom is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall properties.
Biological Activity
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom and methoxy groups, which are known to influence its biological properties. The structural formula can be represented as follows:
This compound’s lipophilicity and ability to penetrate biological membranes are enhanced by the methoxy groups, which may also contribute to its interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|---|
Compound A | Staphylococcus aureus | 15.62 | 31.25 | Bactericidal |
Compound B | Escherichia coli | 62.5 - 500 | 125 - >2000 | Bacteriostatic |
This compound | TBD | TBD | TBD | TBD |
Note : The exact values for this compound are yet to be determined in specific studies.
Cytotoxicity Studies
Cytotoxicity is a crucial aspect when evaluating the safety and efficacy of any potential therapeutic agent. Preliminary studies on similar compounds indicate varying levels of cytotoxic effects on different cancer cell lines. For example:
- IC50 values for related compounds ranged from 0.17μM to 2.69μM against CLL cell lines.
- Compounds with similar substituents demonstrated pro-apoptotic effects in these cell lines.
Table 2: Cytotoxicity Data for Related Compounds
Compound | Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |
---|---|---|---|
Compound C | HG-3 (CLL) | 0.17 - 2.69 | 82 - 95 |
Compound D | PGA-1 (CLL) | 0.35 - 1.97 | 87 - 97 |
Case Studies and Research Findings
Research has shown that compounds containing iodine and methoxy groups often exhibit enhanced biological activity due to their ability to interact with biological macromolecules effectively. For instance:
- Antiviral Activity : Some derivatives have shown promising results in inhibiting viral replication, particularly in HIV studies where IC50 values were significantly low.
- Anticancer Properties : In vitro studies indicated that similar compounds could induce apoptosis in cancer cells through ROS-mediated pathways.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as enzymes or receptors critical for pathogen survival or cancer cell proliferation.
Properties
IUPAC Name |
methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYRNTJELWQZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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